

Step-by-Step Guide to Protein Conjugation with Atto 565 NHS Ester

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Compound of Interest		
Compound Name:	Atto 565 NHS ester	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of proteins with **Atto 565 NHS ester**, a widely used amine-reactive fluorescent dye. The protocol covers all necessary steps from reagent preparation to the purification and characterization of the final conjugate.

Introduction

Atto 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Atto 565 readily reacts with primary amino groups, such as the ϵ -amino groups of lysine residues on the surface of proteins, to form a stable amide bond.[3][4][5] This process, known as protein labeling or conjugation, is fundamental for a variety of biological applications, including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4]

The optimal pH for the NHS-ester coupling reaction is between 8.0 and 9.0, where the primary amino groups of the protein are sufficiently unprotonated for efficient coupling.[2][3][4][5] It is crucial to use a protein solution free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye.[1]

Data Presentation: Key Quantitative Parameters



Successful protein conjugation depends on several key quantitative parameters. The following table summarizes the recommended starting conditions and ranges for optimization.

Parameter	Recommended Value/Range	Notes
Protein Concentration	> 2 mg/mL	Higher concentrations increase labeling efficiency.[1][6]
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.3)	A pH of 8.3 is a good compromise to ensure amine reactivity while minimizing NHS ester hydrolysis.[3][4][5]
Dye-to-Protein Molar Ratio	10:1 (starting point)	Optimization is crucial; ratios of 5:1, 15:1, and 20:1 can be tested.[3] A 2- to 3-fold molar excess of dye is also a common recommendation.[5]
Reaction Temperature	Room Temperature	The reaction is typically carried out at ambient temperature.
Reaction Time	30 - 60 minutes	For Atto 565 NHS ester, an extended incubation of up to 18 hours at room temperature may be necessary for the reaction to complete.[5][7]
Atto 565 NHS Ester Stock Solution	1-10 mg/mL in anhydrous DMSO or DMF	Prepare fresh before use to avoid hydrolysis.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of **Atto 565 NHS ester** to a protein.

Materials

Protein of interest



- Atto 565 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or other amine-free buffer adjusted to pH 8.0-9.0)
- Purification Column: Sephadex G-25 gel filtration column
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Reagent Preparation

- Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL.[1]
 - If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS before adjusting the pH for the reaction.[1]
- Atto 565 NHS Ester Stock Solution:
 - Immediately before use, dissolve the Atto 565 NHS ester in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved.

Conjugation Reaction

- Initiate the Reaction:
 - While gently stirring the protein solution, slowly add the calculated volume of the Atto 565
 NHS ester stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[3]
- Incubation:
 - Incubate the reaction mixture at room temperature with continuous stirring, protected from light. The incubation time can range from 30-60 minutes to 18 hours.[3][5] Shorter incubation times may be sufficient, but for Atto 565, a longer reaction time can improve conjugation efficiency.



Purification of the Conjugate

- Prepare the Gel Filtration Column:
 - Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4).[3]
- Separate the Conjugate:
 - Load the reaction mixture onto the top of the equilibrated column.
 - Elute with PBS. The first colored band to elute is the protein-dye conjugate. A second, slower-moving colored band corresponds to the free, unreacted dye.[1]
 - Collect the fractions containing the protein-dye conjugate.

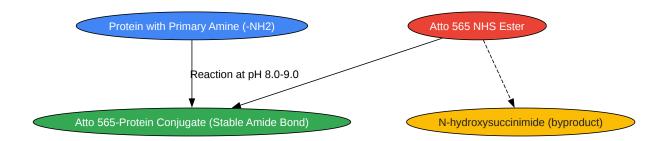
Characterization of the Conjugate (Optional)

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Atto 565, which is approximately 564 nm (Amax).
- Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
- The DOL is the molar ratio of the dye to the protein.

Visualizations Chemical Reaction Pathway



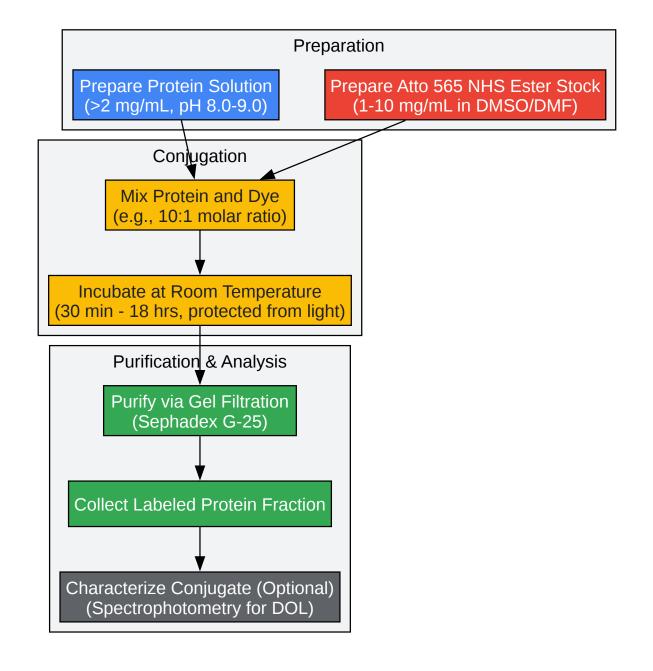


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Caption: Covalent bond formation between a protein's primary amine and Atto 565 NHS ester.

Experimental Workflow





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Caption: Step-by-step workflow for protein conjugation with **Atto 565 NHS ester**.

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